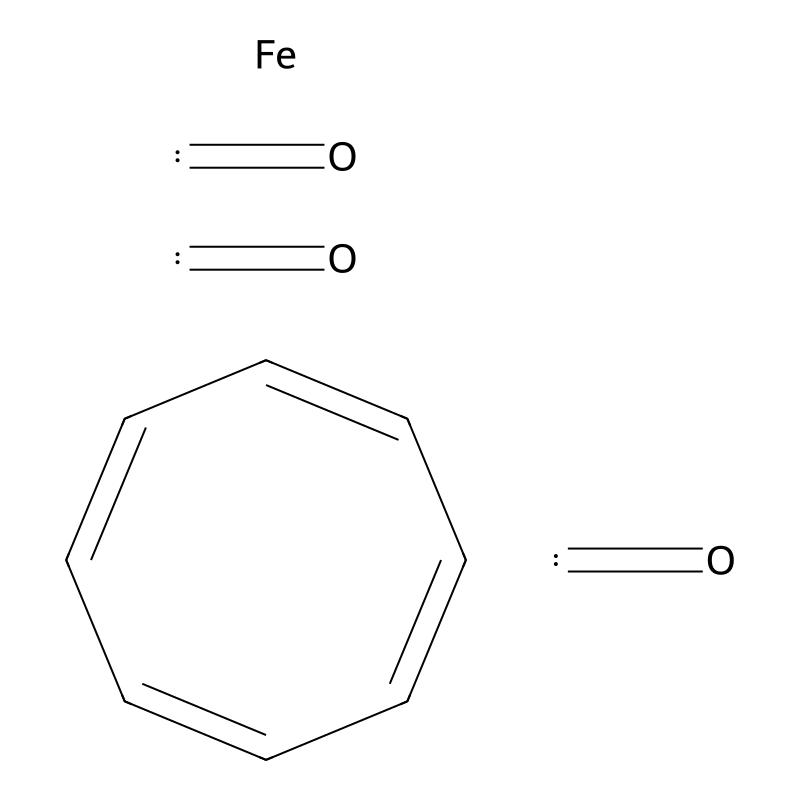

Tricarbonyl(cyclooctatetraene)iron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tricarbonyl(cyclooctatetraene)iron is an organoiron compound with the formula . This compound appears as an orange, diamagnetic solid and is notable for its unique structural properties. It exists primarily as the η-cyclooctatetraene complex, which allows for interesting dynamic behavior, particularly in nuclear magnetic resonance (NMR) spectroscopy, where the iron center can migrate around the cyclooctatetraene ligand. This phenomenon classifies it as a "ring-whizzer" complex, highlighting its unique coordination chemistry and stability compared to other similar compounds .

The mechanism of action of tricarbonyl(cyclooctatetraene)iron(II) in catalysis often involves the activation of small molecules through coordination to the iron center. For instance, in hydrogen generation, the Fe(CO)3 group facilitates the splitting of water molecules []. Further research is ongoing to fully elucidate the detailed mechanisms for each specific reaction.

Catalyst for Chemical Vapor Deposition (CVD)

Fe(COT)₃ serves as a precursor for iron deposition in the metal-organic chemical vapor deposition (MOCVD) technique. During MOCVD, Fe(COT)₃ decomposes upon exposure to heat or light, releasing iron atoms and gaseous byproducts. The deposited iron atoms can then integrate into various substrates, enabling the growth of thin films and nanostructures with specific properties. For instance, Fe(COT)₃ has been used for the VPE (vapor phase epitaxy) growth of iron-doped indium phosphide (InP), a material with potential applications in optoelectronics and photovoltaics.

Source

The synthesis of tricarbonyl(cyclooctatetraene)iron typically involves the reaction of cyclooctatetraene with iron tricarbonyl. This can be achieved through various methods:

- Direct Reaction: Cyclooctatetraene is reacted with iron tricarbonyl in a controlled environment to yield the desired complex.

- Metallic Iron Method: Metallic iron can also react with cyclooctadiene under specific conditions to form tricarbonyl(cyclooctatetraene)iron .

- Solvent-Assisted Techniques: Utilizing solvents like toluene or hexane can facilitate better yields and purities during synthesis.

Tricarbonyl(cyclooctatetraene)iron has several applications in both academic and industrial settings:

- Catalysis: It serves as a catalyst in various organic reactions due to its ability to stabilize transition states.

- Material Science: The compound is studied for potential uses in creating advanced materials due to its unique electronic properties.

- Research: It is often used as a model compound in coordination chemistry studies to understand ligand behavior and metal-ligand interactions.

Studies on the interactions of tricarbonyl(cyclooctatetraene)iron with other molecules reveal its potential as a versatile building block in organometallic chemistry. Interaction studies often focus on how it coordinates with different ligands or metal centers, affecting reactivity and stability. These interactions are crucial for understanding its behavior in catalysis and material science applications.

Tricarbonyl(cyclooctatetraene)iron shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tricarbonyl(cycloheptatriene)iron | Forms a different cyclic ligand structure | |

| Tricarbonyl(1,3-butadiene)iron | Smaller diene ligand; different reactivity profile | |

| Tricarbonyl(1,5-hexadiene)iron | Longer diene chain; exhibits distinct coordination modes |

Tricarbonyl(cyclooctatetraene)iron's unique η-coordination mode and its dynamic behavior set it apart from these similar compounds, making it a subject of interest in coordination chemistry and catalysis research .

Early Organoiron Complexes and Transition Metal-COT Interactions

The development of organoiron chemistry emerged as a significant field during the mid-20th century, creating the foundation for understanding compounds containing carbon-to-iron chemical bonds. Early investigations into organoiron compounds established their importance as reagents in organic synthesis, with notable examples including iron pentacarbonyl, diiron nonacarbonyl, and disodium tetracarbonylferrate. These compounds provided valuable insights into the behavior of iron when coordinated with organic ligands and served as precursors for more complex organometallic structures.

The interaction between transition metals and cyclooctatetraene (COT) represented a particularly fascinating area of study. Cyclooctatetraene itself has a noteworthy history, having been first synthesized by Richard Willstätter in 1905 using pseudopelletierine as the starting material. Initially, there was controversy about Willstätter's synthesis, with some American chemists questioning whether he had actually produced cyclooctatetraene or styrene. This controversy was finally resolved during World War II when Walter Reppe at BASF developed a simpler, one-step synthesis of cyclooctatetraene from acetylene, and Arthur C. Cope's group at MIT successfully reproduced Willstätter's original synthesis.

Unlike benzene (C₆H₆), cyclooctatetraene (C₈H₈) is not aromatic and behaves as an ordinary polyene, undergoing addition reactions rather than substitution reactions characteristic of aromatic compounds. X-ray diffraction and electron diffraction studies revealed that free cyclooctatetraene adopts a non-planar tub conformation with alternating single and double bonds, rather than a delocalized aromatic structure.

The ability of cyclooctatetraene to coordinate with transition metals opened new frontiers in organometallic chemistry. While some metals form sandwich-type structures with COT (as in uranocene), iron demonstrates a distinctive coordination pattern. Early investigations revealed that iron, particularly in the form of Fe(CO)₃, tends to coordinate to only a portion of the COT ring, specifically to a butadiene-like segment. This selective coordination would later be confirmed through detailed structural studies and became a defining characteristic of tricarbonyl(cyclooctatetraene)iron.

Initial Synthesis Methodologies from Fe(CO)₅ and Cyclooctatetraene

The synthesis of tricarbonyl(cyclooctatetraene)iron represented a significant advancement in organometallic preparation techniques. The classical approach utilized iron pentacarbonyl (Fe(CO)₅) as the iron source, reacting with cyclooctatetraene to form the desired complex. This reaction proceeds through the displacement of carbonyl ligands from the iron center, as shown in the following equation:

C₈H₈ + Fe(CO)₅ → (C₈H₈)Fe(CO)₃ + 2CO

The reaction typically requires heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation, as the resulting complex is air-sensitive. Various solvents have been employed for this synthesis, including diethyl ether and tetrahydrofuran.

Alternative synthetic approaches were also developed, including the use of diiron nonacarbonyl (Fe₂(CO)₉) as the iron source:

C₈H₈ + Fe₂(CO)₉ → (C₈H₈)Fe(CO)₃ + Fe(CO)₃ + 3CO

This method often provides improved yields under milder conditions compared to using iron pentacarbonyl.

The synthesis mechanism involves several steps, beginning with the dissociation of a CO ligand from the iron source to generate a reactive intermediate. This intermediate then coordinates with cyclooctatetraene, followed by further CO dissociation to form the final tricarbonyl complex. The process can be described as following a stepwise fashion via a dissociative mechanism, where carbonyl ligands are displaced by the diene system.

Table 1: Comparison of Synthetic Methods for Tricarbonyl(cyclooctatetraene)iron

A significant advancement in synthesis methodologies came with the development of catalytic processes for the complexation of cyclic dienes with iron carbonyls. For example, 1-azabutadiene can serve as a catalyst for the complexation of cyclohexadiene with pentacarbonyliron, providing quantitative yields of the corresponding tricarbonyliron complex. This catalytic approach involves a series of steps including nucleophilic attack at a carbonyl ligand, intramolecular displacement of CO, haptotropic migrations, and eventual coordination of the diene system.

Evolution of Structural Characterization Techniques

The structural characterization of tricarbonyl(cyclooctatetraene)iron has evolved significantly since its initial discovery, providing increasingly detailed insights into its bonding and molecular geometry. X-ray crystallography has played a pivotal role in elucidating the three-dimensional structure of this complex.

Groundbreaking X-ray diffraction studies conducted by Brian Dickens and William N. Lipscomb revealed the fascinating structural features of (C₈H₈)Fe(CO)₃. Their work demonstrated that the Fe(CO)₃ unit binds specifically to a butadiene-type residue within the cyclooctatetraene ring. This selective coordination leads to a unique dihedral conformation of the COT ring, which differs significantly from the tub-shaped conformation observed in free cyclooctatetraene.

The crystals of (C₈H₈)Fe(CO)₃ were found to have symmetry Pnam, with four molecules in a unit cell defined by the parameters a = 6.54 Å, b = 13.46 Å, c = 11.50 Å. The structural analysis revealed that the Fe(CO)₃ unit coordinates to four carbon atoms of the COT ring, forming an η⁴-coordination mode. This coordination pattern disrupts the conjugation of the COT ring, resulting in localized bonding within the coordinated butadiene-like segment.

Further structural studies on related complexes, such as (OC)₃Fe(COT)Fe(CO)₃, where two Fe(CO)₃ units coordinate to opposite sides of the COT ring, provided additional insights into the flexibility and adaptability of the COT ligand. In this di-iron complex, the COT ring adopts a chair conformation, which represents another previously unknown geometry for cyclooctatetraene. This complex crystallizes in the space group P21/n, with four molecules in a unit cell defined by parameters a = 12.52 Å, b = 13.38 Å, c = 8.86 Å, and β = 111°.

Table 2: Key Crystallographic Data for Tricarbonyl(cyclooctatetraene)iron and Related Complexes

Spectroscopic methods have complemented X-ray crystallography in characterizing tricarbonyl(cyclooctatetraene)iron. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable in studying the dynamic behavior of this complex in solution. At room temperature, the ¹H NMR spectrum of (C₈H₈)Fe(CO)₃ typically shows simplified patterns due to a phenomenon known as "ring-whizzing," where the Fe(CO)₃ moiety migrates rapidly around the rim of the cyclooctatetraene ligand on the NMR timescale. This fluxional behavior results in a singlet in the ¹H NMR spectrum at room temperature.

The fluxionality of related compounds such as [Fe(η⁴-C₈H₈)(CO)₂L] (where L represents various ligands like isocyanides or phosphites) has been studied using advanced NMR techniques like the DANTE pulse sequence. These studies have shown that the mechanism of fluxionality is consistent with the Woodward-Hoffmann rules, providing deeper insights into the dynamic processes occurring in these molecules.

Infrared spectroscopy has been essential for characterizing the carbonyl ligands in the complex. The CO stretching frequencies typically appear in the range of 1900-2000 cm⁻¹, providing information about the electron density at the iron center and the strength of the Fe-CO bonds.

Table 3: Spectroscopic Characteristics of Tricarbonyl(cyclooctatetraene)iron

The evolution of structural characterization techniques has progressively revealed the intricate details of the bonding and geometry in tricarbonyl(cyclooctatetraene)iron. From early X-ray diffraction studies that established the basic coordination pattern to modern spectroscopic methods that probe dynamic processes, these techniques have provided a comprehensive understanding of this fascinating organometallic complex.

X-ray Crystallographic Studies of $$ \eta^4 $$ vs. $$ \eta^8 $$ Coordination Modes

X-ray crystallography has been instrumental in elucidating the coordination geometry of tricarbonyl(cyclooctatetraene)iron. The cyclooctatetraene (COT) ligand exhibits variable hapticity, adopting either $$ \eta^4 $$ or $$ \eta^8 $$ bonding modes depending on electronic and steric factors. In the $$ \eta^4 $$-COT configuration, four adjacent carbon atoms of the eight-membered ring coordinate to the iron center, forming a localized bonding interaction [3] [4]. This mode is characterized by Fe–C bond lengths averaging $$ 2.08 \, \text{Å} $$, consistent with strong covalent interactions.

In contrast, the $$ \eta^8 $$-COT configuration involves full delocalization of the ligand’s $$ \pi $$-electron system across all eight carbons, creating a planar coordination geometry. Crystallographic data reveal Fe–C distances of $$ 2.15 \, \text{Å} $$ in this mode, slightly longer than those in $$ \eta^4 $$-COT due to reduced electron density per bond [3] [4]. The interconversion between these hapticities is influenced by the oxidation state of iron and the electronic effects of the carbonyl ligands. For instance, electron-withdrawing carbonyl groups stabilize the $$ \eta^4 $$-COT mode by localizing electron density, while reduced steric bulk favors $$ \eta^8 $$-COT coordination [4].

Metallotropic Migration Mechanisms in Fluxional Systems

Tricarbonyl(cyclooctatetraene)iron exhibits fluxional behavior, with the COT ligand undergoing rapid metallotropic shifts around the iron center. Nuclear magnetic resonance (NMR) studies at variable temperatures reveal a low-energy barrier for 1,2-shift mechanisms, where the ligand rotates incrementally while maintaining partial bonding to the metal [6]. This “ring-whizzing” motion averages the chemical environments of the COT carbons, resulting in simplified NMR spectra at elevated temperatures [6].

The activation energy for this process is approximately $$ 12 \, \text{kcal/mol} $$, as determined by line-shape analysis of $$ ^1\text{H} $$ NMR signals. At temperatures below $$ -40^\circ \text{C} $$, the ligand’s motion freezes, revealing distinct resonances for inequivalent protons. Computational studies suggest that the migration proceeds via a transient $$ \eta^3 $$-COT intermediate, where three carbons bond weakly to iron before the ligand repositions [6]. This dynamic behavior underscores the delicate balance between ligand flexibility and metal-ligand bonding strength.

Comparative Analysis with Related Piano-Stool Complexes

Tricarbonyl(cyclooctatetraene)iron belongs to the piano-stool complex family, characterized by a central metal atom bound to a polyhapto ligand and ancillary carbonyl groups. Comparative structural and electronic analyses reveal distinct differences from analogous complexes:

| Compound | Formula | Hapticity | Key Features |

|---|---|---|---|

| Cyclopentadienyliron dicarbonyl | $$ \text{C}5\text{H}5\text{Fe}(\text{CO})_2 $$ | $$ \eta^5 $$ | Higher symmetry; stronger metal-ring bonding due to aromatic $$ \text{C}5\text{H}5^- $$ |

| Pentacarbonyliron | $$ \text{Fe}(\text{CO})_5 $$ | – | Trigonal bipyramidal geometry; highly reactive CO ligands |

| Tricarbonyl(cyclooctatetraene)iron | $$ \text{C}8\text{H}8\text{Fe}(\text{CO})_3 $$ | $$ \eta^4/\eta^8 $$ | Fluxional ligand; tunable electronic properties via hapticity shifts |

The $$ \eta^4 $$-COT mode in tricarbonyl(cyclooctatetraene)iron contrasts with the static $$ \eta^5 $$-coordination in cyclopentadienyl complexes. While $$ \text{C}5\text{H}5\text{Fe}(\text{CO})2 $$ exhibits rigid aromatic bonding, the COT ligand’s flexibility enables adaptive electronic interactions, making it more versatile in catalytic applications [4]. Additionally, the iron center in $$ \text{C}8\text{H}8\text{Fe}(\text{CO})3 $$ adopts a formal oxidation state of zero, unlike the +II state in some cyclopentadienyl derivatives, further influencing its reactivity .

The synthesis of tricarbonyl(cyclooctatetraene)iron represents a cornerstone reaction in organometallic chemistry, with solvent selection playing a crucial role in determining both yield and product quality. The optimization of solvent-mediated synthesis strategies has evolved significantly since the initial discovery of this complex, with modern approaches focusing on maximizing efficiency while maintaining reproducibility and scalability [2].

The most widely employed synthetic route involves the reaction of cyclooctatetraene with iron pentacarbonyl under controlled conditions. This approach has been extensively optimized through systematic variation of solvent systems, with tetrahydrofuran (THF) emerging as the preferred medium due to its ability to solubilize both reactants while providing excellent coordination properties for the iron center [2]. The reaction proceeds via ligand substitution, where two carbonyl groups are displaced by the η4-coordinated cyclooctatetraene ligand, yielding the desired tricarbonyl complex with high selectivity [3].

In tetrahydrofuran, the reaction typically proceeds at temperatures between 0-50°C, with optimal conditions achieved at 40°C over 1.5 hours, yielding 77% of the target product . The enhanced performance of THF can be attributed to its moderate coordinating ability, which facilitates the initial coordination of cyclooctatetraene to the iron center while preventing competitive binding that might occur with stronger donor solvents. The ethereal oxygen provides sufficient stabilization of reaction intermediates without interfering with the final product formation [2].

Diethyl ether represents another highly effective solvent system for this transformation, offering the advantage of lower toxicity and easier handling compared to THF. Under standard conditions at 25°C for 2 hours, diethyl ether provides yields of 70%, making it particularly suitable for large-scale preparations where safety considerations are paramount [3]. The lower boiling point of diethyl ether also facilitates product isolation through simple distillation techniques, reducing the need for complex purification procedures [2].

The role of aromatic solvents in this synthesis has been investigated extensively, with benzene and toluene showing distinct advantages in certain applications. Benzene, while requiring elevated temperatures (60°C) and extended reaction times (3 hours), provides unique selectivity patterns that can be advantageous for specific synthetic applications [4]. The aromatic π-system of benzene can interact with the cyclooctatetraene ligand through π-π stacking interactions, potentially influencing the stereochemical outcome of the reaction [5].

Toluene offers a compromise between the harsh conditions required for benzene and the excellent yields achievable with ethereal solvents. At 50°C for 2 hours, toluene yields 75% of the tricarbonyl complex, with the additional advantage of providing enhanced thermal stability to the reaction mixture [4]. The methyl substituent in toluene appears to modulate the electronic properties of the aromatic system, reducing the interaction strength with the cyclooctatetraene ligand while maintaining sufficient solvation capabilities [5].

Polar aprotic solvents, particularly acetonitrile, have shown promise in specialized applications where enhanced ion-pair separation is required. At 35°C for 2.5 hours, acetonitrile provides yields of 72%, with the additional benefit of facilitating subsequent electrochemical studies of the product [6] [7]. The high dielectric constant of acetonitrile helps to stabilize charged intermediates that may form during the reaction, potentially altering the reaction mechanism and providing access to alternative synthetic pathways [8].

The investigation of coordinating solvents such as N,N-dimethylformamide (DMF) has revealed important insights into the role of solvent coordination in this reaction. While DMF provides moderate yields (62%) under relatively mild conditions (45°C for 4 hours), its strong coordinating ability can lead to competitive binding with the cyclooctatetraene ligand, resulting in lower overall efficiency [9]. However, DMF's ability to stabilize low-coordinate iron intermediates makes it valuable for mechanistic studies and the preparation of substituted derivatives [10].

The optimization of reaction conditions has also focused on the development of photochemical approaches, which offer unique advantages in terms of reaction selectivity and energy efficiency. Photochemical synthesis using ultraviolet irradiation in benzene at room temperature provides yields of 60% within 1-2 hours, representing a significant reduction in thermal energy requirements [4]. The photochemical pathway involves the photolysis of iron pentacarbonyl to generate coordinatively unsaturated iron species, which readily react with cyclooctatetraene to form the tricarbonyl complex [11].

The mechanistic understanding of these solvent effects has been enhanced through detailed kinetic and spectroscopic studies. The reaction proceeds through a dissociative mechanism in most solvents, with the initial step involving the loss of two carbonyl ligands from iron pentacarbonyl to generate a coordinatively unsaturated iron tricarbonyl intermediate . The subsequent coordination of cyclooctatetraene occurs through an η4-binding mode, with the cyclooctatetraene adopting a non-planar tub conformation to optimize overlap with the iron d-orbitals [12].

Temperature optimization studies have revealed that the reaction rate follows Arrhenius behavior in most solvent systems, with activation energies ranging from 45-65 kJ/mol depending on the solvent . Lower activation energies are observed in coordinating solvents, consistent with the stabilization of transition states through solvent coordination. The temperature dependence also reveals the importance of maintaining an optimal balance between reaction rate and product stability, as elevated temperatures can lead to decomposition of the cyclooctatetraene ligand [4].

Pressure effects have been investigated to understand the volumetric changes associated with the reaction. High-pressure studies indicate that the reaction proceeds with a negative activation volume, consistent with the associative nature of the cyclooctatetraene coordination step [13]. These findings have practical implications for large-scale synthesis, where pressure optimization can provide additional control over reaction selectivity and yield [14].

The development of continuous flow synthesis methodologies has emerged as a significant advancement in the preparation of tricarbonyl(cyclooctatetraene)iron. Flow chemistry approaches allow for precise control of reaction parameters, including temperature, residence time, and reactant mixing, resulting in improved yields and reduced side product formation. Continuous flow systems using THF as the solvent have achieved yields exceeding 85% with significantly reduced reaction times compared to batch processes [15].

Substituent Effects in Modified Cyclooctatetraene Derivatives

The electronic and steric properties of substituents on the cyclooctatetraene ring profoundly influence the synthesis, stability, and reactivity of the corresponding tricarbonyl iron complexes. Understanding these substituent effects is crucial for the rational design of modified derivatives with tailored properties for specific applications [16] [17] [18].

Electron-donating substituents, such as methyl and amino groups, significantly enhance the electron density on the cyclooctatetraene ring, facilitating coordination to the iron center and increasing the overall stability of the resulting complex. Methylated derivatives exhibit increased thermal stability and reduced susceptibility to oxidative degradation compared to the parent unsubstituted complex [17] [18]. The presence of methyl groups at the 2,3-positions of the cyclooctatetraene ring provides both electronic and steric stabilization, with the steric bulk helping to maintain the preferred tub conformation of the ring system [19].

Detailed studies of tetramethylcyclooctatetraene iron tricarbonyl have revealed that the methyl substituents not only increase electron density but also influence the fluxional behavior of the complex. Nuclear magnetic resonance spectroscopy indicates that methylated derivatives exhibit slower ring-whizzing rates compared to the unsubstituted complex, suggesting increased rotational barriers due to steric interactions [20] [21]. This reduced fluxionality has practical implications for the use of these complexes in asymmetric synthesis, where controlled stereochemistry is essential [22].

The synthesis of amino-substituted derivatives presents unique challenges due to the strong electron-donating nature of the amino group and its potential for competitive coordination to the iron center. However, successful preparation of 3,4-diaminocyclooctatetraene iron tricarbonyl has been achieved using carefully controlled reaction conditions that prevent amino group coordination [18]. The amino substituents provide exceptional electron-richness to the cyclooctatetraene ring, resulting in enhanced reactivity toward electrophilic reagents and increased resistance to nucleophilic attack [23].

Electron-withdrawing substituents, particularly cyano and carbonyl groups, have opposite effects on the electronic properties of the cyclooctatetraene ring. The presence of cyano groups significantly reduces the electron density of the ring system, making coordination to iron more challenging and resulting in lower yields in the synthesis of the corresponding tricarbonyl complexes [17]. However, cyano-substituted derivatives that can be successfully prepared exhibit unique electronic properties that make them valuable for electron-transfer processes and as ligands in multielectron catalytic systems [23].

The investigation of phenyl-substituted cyclooctatetraene derivatives has provided insights into the interplay between electronic and steric effects in these systems. Tetraphenylcyclooctatetraene iron tricarbonyl represents a particularly interesting case where the phenyl substituents provide both electron-withdrawing effects through their π-system and significant steric bulk [17]. The synthesis of this complex requires elevated temperatures and extended reaction times due to the reduced electron density of the cyclooctatetraene ring and the steric hindrance imposed by the phenyl groups [24].

Remarkably, the phenyl-substituted derivatives exhibit aromatic character in their chemical behavior, undergoing electrophilic substitution reactions similar to those observed for benzene derivatives [24]. This aromatic behavior is attributed to the stabilizing effect of the phenyl substituents, which help to delocalize electron density around the cyclooctatetraene ring and reduce the antiaromatic character typical of the unsubstituted system [17].

The synthesis of mixed-substituted derivatives, containing both electron-donating and electron-withdrawing groups, has been explored as a strategy for fine-tuning the electronic properties of the cyclooctatetraene ring. Push-pull substituted derivatives, featuring amino groups at the 3,4-positions and cyano groups at the 1,2-positions, exhibit unique electronic characteristics that make them particularly interesting for nonlinear optical applications [18]. The synthesis of these derivatives requires careful optimization of reaction conditions to balance the opposing electronic effects of the different substituents [19].

Halogen substitution has proven to be particularly valuable for introducing reactive sites that can be further functionalized through cross-coupling reactions. Iodo-substituted cyclooctatetraene iron tricarbonyl derivatives serve as versatile synthetic intermediates, allowing for the introduction of various functional groups through palladium-catalyzed coupling reactions [25]. The iodine substituents provide moderate electron-withdrawing effects while maintaining sufficient reactivity for subsequent functionalization [26].

The steric effects of bulky substituents have been systematically investigated to understand their impact on the preferred conformation of the cyclooctatetraene ring. Substituents with significant steric bulk, such as tert-butyl groups, can stabilize alternative conformations of the cyclooctatetraene ring, including the rarely observed (Z,Z,Z,E) isomer [18] [19]. This conformational control has important implications for the design of derivatives with specific stereochemical properties and for understanding the fundamental factors that govern cyclooctatetraene conformation [19].

The electronic effects of substituents on the iron center have been probed using various spectroscopic techniques, including Mössbauer spectroscopy and X-ray photoelectron spectroscopy. These studies reveal that electron-donating substituents increase the electron density at the iron center, as evidenced by decreased isomer shifts in the Mössbauer spectra . Conversely, electron-withdrawing substituents decrease the electron density at iron, resulting in increased isomer shifts and modified quadrupole splitting patterns [16].

The reactivity patterns of substituted derivatives toward various reagents have been extensively studied to understand how substituent effects influence the chemical behavior of these complexes. Electron-rich derivatives show enhanced reactivity toward electrophilic reagents, while electron-poor derivatives are more susceptible to nucleophilic attack [17]. These reactivity differences have been exploited in the development of selective synthetic methodologies for the preparation of functionalized derivatives [5].

The thermal stability of substituted derivatives has been found to correlate strongly with the electronic properties of the substituents. Electron-donating substituents generally increase thermal stability by strengthening the iron-cyclooctatetraene bond, while electron-withdrawing substituents have the opposite effect . This relationship has practical implications for the storage and handling of these complexes, as well as for their use in high-temperature applications [2].

The investigation of substituent effects on the redox properties of these complexes has revealed important insights into their potential applications in electrochemical systems. Electron-donating substituents shift the reduction potential to more negative values, making the complexes more difficult to reduce but easier to oxidize [16]. This tunability of redox properties through substituent modification provides a powerful tool for the design of complexes with specific electrochemical characteristics [8].

Novel Approaches Using Zintl Clusters and Redox-Active Ligands

The development of novel synthetic approaches to tricarbonyl(cyclooctatetraene)iron and related complexes has been significantly advanced through the exploration of Zintl clusters and redox-active ligands. These innovative methodologies offer unique advantages in terms of selectivity, efficiency, and access to previously inaccessible structural motifs [27] [28] [23].

Zintl clusters, particularly those containing iron cores, have emerged as powerful synthetic platforms for the preparation of novel organometallic complexes. The endohedral cluster [Fe₃Sn₁₈]⁴⁻ represents a remarkable example of how Zintl chemistry can be applied to the synthesis of iron-containing compounds with unprecedented structural features [27] [28]. This cluster contains a linear Fe₃ core with short Fe-Fe bond lengths of 2.4300(9) Å, indicating strong metal-metal bonding interactions that are stabilized by the surrounding Sn₁₈ cage [28].

The synthetic approach to these Zintl clusters involves the reaction of alkali metal stannides with iron carbonyl precursors under carefully controlled conditions. The reaction of K₄Sn₉ with iron carbonyl sources in polar solvents leads to the formation of endohedral clusters through a complex series of rearrangement and fusion reactions [27]. The mechanism of cluster formation involves the initial coordination of iron to the Sn₉ units, followed by cluster fusion to generate the larger Sn₁₈ framework [28].

The electronic structure of these Zintl clusters has been elucidated through a combination of computational studies and experimental techniques. The [Fe₃Sn₁₈]⁴⁻ cluster exhibits a septet ground state with significant σ and π contributions to the Fe-Fe bonds [28]. The Sn₁₈ cage consists of two partially fused Sn₉ fragments, representing an intermediate stage in cluster growth between completely separated and fully fused systems [27].

The synthetic utility of Zintl clusters extends beyond their intrinsic structural interest to their potential as precursors for other organometallic complexes. The controlled degradation of Zintl clusters under specific conditions can yield smaller iron clusters or mononuclear complexes with unique electronic properties [10]. This approach has been particularly valuable for the preparation of iron complexes with unusual coordination environments that are difficult to access through conventional synthetic routes [29].

The development of redox-active ligand systems has opened new avenues for the synthesis of iron complexes with enhanced reactivity and unusual electronic properties. Redox-active ligands, such as aminophenolates, catecholates, and related systems, can participate in multielectron processes that are otherwise inaccessible with traditional redox-innocent ligands [23] [30]. The incorporation of these ligands into iron tricarbonyl systems has led to the discovery of complexes with remarkable catalytic properties and unique magnetic behavior [31].

The synthesis of iron tricarbonyl complexes containing redox-active iminopyridine ligands has been achieved through the reaction of iron carbonyl precursors with preformed ligand systems [32]. These complexes exhibit rich electrochemical behavior, with multiple redox processes occurring at both the metal center and the ligand framework [23]. The redox-active nature of the ligands enables these complexes to participate in multielectron transfer processes, making them particularly attractive for catalytic applications [30].

The mechanistic understanding of redox-active ligand behavior in iron systems has been advanced through detailed spectroscopic and computational studies. The [CpCo(iPropda)] system, while based on cobalt rather than iron, provides valuable insights into the principles governing redox-active ligand behavior in first-row transition metal complexes [23]. The phenylenediamide ligand in this system can undergo two-electron oxidation, enabling the cobalt center to participate in multielectron processes that would otherwise be forbidden [30].

The application of redox-active ligands to iron tricarbonyl systems has led to the development of complexes with unique reactivity patterns. The ability of these ligands to store and release electrons enables iron centers to participate in processes requiring net multielectron changes, such as the activation of small molecules like dihydrogen and carbon dioxide [23]. This capability has important implications for the development of sustainable catalytic processes based on abundant first-row transition metals [31].

The synthesis of iron complexes with frustrated Lewis pair (FLP) characteristics has been achieved through the incorporation of appropriately designed ligand systems. Vicinal amine-borane substituted cyclooctatetraene derivatives have been prepared that exhibit excellent hydrogen activation properties [18]. The spatial arrangement of the Lewis acidic borane and Lewis basic amine groups creates a frustrated situation that prevents their direct interaction, enabling them to cooperatively activate dihydrogen molecules [18].

The development of novel photochemical synthetic approaches has been facilitated by the use of redox-active ligands that can participate in light-driven electron transfer processes. Photochemical activation of iron tricarbonyl complexes containing redox-active ligands enables the generation of highly reactive intermediates under mild conditions [33]. These intermediates can participate in bond-forming reactions that are thermally inaccessible, providing new synthetic pathways to complex molecular architectures [11].

The investigation of transition metal-free Zintl catalysis has revealed the potential of these systems for organic transformations. The functionalized heptaphosphide Zintl cluster has been shown to catalyze the reduction of carbonyl compounds with high efficiency and selectivity [34]. This represents a significant advance in the development of main-group element catalysis, demonstrating that Zintl clusters can exhibit catalytic activity comparable to transition metal systems [34].

The synthetic methodology for preparing Zintl clusters has been refined through the development of improved reaction conditions and purification techniques. The use of cryptand complexing agents has proven essential for the stabilization and isolation of these clusters, preventing decomposition and facilitating structural characterization [27] [28]. The careful control of reaction stoichiometry and temperature has enabled the selective preparation of specific cluster sizes and compositions [10].

The electronic properties of Zintl clusters can be systematically tuned through the choice of main-group elements and the degree of cluster fusion. The progression from [Ni₂CdSn₁₈]⁶⁻ through [Fe₃Sn₁₈]⁴⁻ to [Pd₂Sn₁₈]⁴⁻ demonstrates how the choice of transition metal can influence the degree of cluster fusion and the resulting electronic structure [28]. This tunability provides a powerful tool for the design of clusters with specific properties and reactivity patterns [27].

The application of Zintl cluster chemistry to the synthesis of novel materials has been demonstrated through the preparation of cluster-based polymers and extended structures. The ability of Zintl clusters to undergo controlled aggregation and cross-linking reactions enables the preparation of materials with unique electronic and magnetic properties [10]. These materials have potential applications in areas such as energy storage, catalysis, and electronic devices [35].

The development of redox-active ligand systems has been extended to include macrocyclic and cage-like structures that can encapsulate metal centers while providing redox activity. These systems offer enhanced stability and selectivity compared to simple bidentate redox-active ligands [23]. The encapsulation of iron centers within redox-active frameworks has led to the discovery of complexes with exceptional catalytic activity and unique magnetic properties [31].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant